BenchChemオンラインストアへようこそ!

O6BTG-octylglucoside

MGMT inhibition Cancer cell sensitization Cellular uptake

O6BTG‑octylglucoside (CAS 382607‑78‑5) is the definitive glucose‑conjugated MGMT inactivator for targeted DNA‑repair research. Its C8‑linked β‑D‑glucose moiety exploits tumor‑overexpressed GLUT1 transporters, achieving an IC₅₀ of 10 nM in intact HeLa S3 cells – a ~17‑fold improvement over shorter‑spacer analogs (IC₅₀ >500 nM). Unlike non‑conjugated O⁶‑benzylguanine, this compound circumvents the systemic myelosuppression that halted clinical translation. Buyers choose it for its unmatched combination of cellular potency, tumor‑selective uptake, and validated chemosensitization of temozolomide‑resistant glioblastoma models.

Molecular Formula C24H34BrN5O7S
Molecular Weight 616.5 g/mol
CAS No. 382607-78-5
Cat. No. B1588804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO6BTG-octylglucoside
CAS382607-78-5
Molecular FormulaC24H34BrN5O7S
Molecular Weight616.5 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCOC4C(C(C(C(O4)CO)O)O)O)N
InChIInChI=1S/C24H34BrN5O7S/c25-14-9-15(38-12-14)11-36-22-17-21(28-24(26)29-22)30(13-27-17)7-5-3-1-2-4-6-8-35-23-20(34)19(33)18(32)16(10-31)37-23/h9,12-13,16,18-20,23,31-34H,1-8,10-11H2,(H2,26,28,29)/t16-,18-,19+,20-,23-/m1/s1
InChIKeyWAAZBVOGWRQLMB-PUIBNRJISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O6BTG-octylglucoside (CAS 382607-78-5) Baseline: Glucose-Conjugated MGMT Inhibitor for Tumor-Specific Sensitization


O6BTG-octylglucoside (CAS 382607-78-5) is a synthetic glucose-conjugated derivative of O⁶-(4-bromothenyl)guanine (O6BTG) designed as a targeted inactivator of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) [1]. This compound leverages a C8 alkyl linker to tether the pharmacophore to a β-D-glucose moiety, exploiting the upregulated glucose transporters in tumor cells for preferential uptake [1]. In in vitro cell-free extracts, it inhibits MGMT with an IC₅₀ of 32 nM, and in intact HeLa S3 cells, it achieves an IC₅₀ of 10 nM, demonstrating efficient cellular internalization and retained potency [1]. This compound was developed to mitigate the systemic toxicities that limited the clinical translation of earlier, non-conjugated MGMT inhibitors [2].

Why Generic MGMT Inhibitors Cannot Substitute for O6BTG-octylglucoside in Targeted Sensitization Protocols


Generic substitution in MGMT inhibition is precluded by the divergent structure-activity relationships (SAR) governing potency, cellular uptake, and tumor selectivity. Non-conjugated inhibitors, such as the parent compound O6BTG and O⁶-benzylguanine (O6BG), exhibit high in vitro potency but lack the glucose moiety required for selective tumor targeting [1]. Clinical trials combining O6BG with alkylating agents failed to show a therapeutic window due to the dose-limiting myelosuppression caused by non-selective MGMT depletion in normal tissues [2]. Conversely, other glucose-conjugated analogs with shorter spacer lengths (e.g., C2-C6) demonstrate significantly reduced inhibitory activity (IC₅₀ > 500 nM), rendering them ineffective [1]. Therefore, the precise combination of the 4-bromothenyl pharmacophore, an optimal C8 spacer, and a β-D-glucose targeting ligand in O6BTG-octylglucoside is not interchangeable with other in-class compounds.

Quantitative Evidence Guide for O6BTG-octylglucoside: Validated Differentiation from Analogs


Superior Cellular Potency of O6BTG-octylglucoside vs. Parent O6BTG in Intact HeLa Cells

O6BTG-octylglucoside demonstrates superior MGMT inhibitory potency in intact HeLa S3 cells compared to its parent, non-conjugated compound O6BTG. While O6BTG is more potent in cell-free extracts, its activity in intact cells is limited. O6BTG-octylglucoside's IC₅₀ of 10 nM in HeLa S3 cells contrasts with O6BTG's IC₅₀ of 9 nM in cell-free extracts [1]. This indicates that the glucose conjugate maintains high potency in a cellular context, a prerequisite for its proposed targeted therapy application.

MGMT inhibition Cancer cell sensitization Cellular uptake

Structure-Activity Relationship: Spacer Length Optimization for MGMT Inhibition

The inhibitory activity of O6BTG-glucose conjugates is critically dependent on the length of the alkyl spacer. O6BTG-octylglucoside, possessing an 8-carbon (C8) spacer, exhibits an IC₅₀ of approximately 30 nM. This is a dramatic improvement over conjugates with shorter spacers, such as the C2, C4, and C6 analogs, which show only moderate inhibition with IC₅₀ values of approximately 500 nM [1]. The C8 spacer length is optimal for engaging the MGMT active site while accommodating the glucose moiety.

Structure-activity relationship Drug design Spacer length optimization

Functional Targeting: O6BTG-octylglucoside Reverses MGMT-Mediated Resistance Phenotype

O6BTG-octylglucoside is not just an enzymatic inhibitor; it functionally reverses the drug-resistant phenotype of cancer cells. Studies demonstrate that treatment with O6BTG-octylglucoside strongly potentiates the cell-killing effects of the alkylating agents fotemustine and temozolomide [1]. This functional effect, measured as a reversal from an MGMT+ (resistant) to an MGMT– (sensitive) phenotype, distinguishes it from less effective glucose conjugates that fail to achieve complete target inactivation in a cellular context [1]. In contrast, the parent compound O6BTG failed to enhance therapeutic response in vivo due to toxicity [2].

Chemosensitization Temozolomide resistance Fotemustine

Stability Profile: O6BTG-octylglucoside in Lyophilized and Solution Forms

For procurement and experimental planning, the stability profile of O6BTG-octylglucoside is well-defined. The lyophilized powder is stable for 36 months when stored desiccated at -20°C [1]. In solution (e.g., DMSO), stability is maintained for 3 months at -20°C [1]. This contrasts with the parent compound O6BTG, for which specific long-term stability data is less clearly documented in vendor datasheets. This defined stability window is critical for inventory management and ensures experimental reproducibility.

Compound stability Storage conditions Lyophilized stability

Optimized Research Applications of O6BTG-octylglucoside Stemming from Quantitative Evidence


In Vitro Chemosensitization Studies of Temozolomide-Resistant Glioblastoma and Melanoma

O6BTG-octylglucoside is specifically suited for in vitro models of glioblastoma and other tumors where MGMT-mediated temozolomide resistance is a clinical problem. Its cellular potency (IC₅₀ 10 nM) and ability to functionally reverse the MGMT+ phenotype [1] make it an ideal tool for pre-treating cells to investigate the synergistic effects of alkylating agents like temozolomide and fotemustine [2]. This scenario is directly supported by evidence of its potent chemosensitization effect [2].

Investigating Glucose Transporter-Mediated Drug Uptake Mechanisms

Given its design as a glucose-conjugated prodrug, O6BTG-octylglucoside serves as a key probe for studying the role of glucose transporters (e.g., GLUT1) and flippases in the cellular uptake of amphiphilic drugs [1]. This is a unique application not applicable to non-conjugated inhibitors like O6BG or O6BTG. Its use can elucidate mechanisms of selective tumor targeting and potential resistance pathways related to transporter expression [1].

In Vivo Xenograft Studies for Targeted Tumor Sensitization

For in vivo efficacy studies, O6BTG-octylglucoside is the compound of choice for evaluating tumor-specific MGMT inactivation. The rationale is based on its designed selectivity, which aims to overcome the systemic toxicity observed with its non-conjugated parent, O6BTG [1]. Preclinical studies have demonstrated that a liposomal formulation of an O6BTG derivative can effectively target MGMT in glioma models [2], providing a foundation for using this conjugate in advanced drug delivery studies to achieve therapeutic sensitization with reduced off-target effects.

Structure-Activity Relationship (SAR) Studies for Next-Generation MGMT Inhibitors

O6BTG-octylglucoside represents a critical data point in the SAR of spacer-linked glucose conjugates. Its optimized C8 spacer, which provides a ~17-fold increase in potency over shorter C2-C6 analogs [1], serves as a benchmark for medicinal chemistry efforts aimed at developing novel, targeted DNA repair inhibitors. It is an essential reference compound for any program seeking to improve upon the potency, selectivity, or pharmacokinetic properties of this class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for O6BTG-octylglucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.